molecular formula C7H4ClF3 B14057288 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene

1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene

Cat. No.: B14057288
M. Wt: 180.55 g/mol
InChI Key: ZUEKZAXGZLUFRZ-UHFFFAOYSA-N
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Description

1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine at position 1, fluorine atoms at positions 2 and 3, and a fluoromethyl group at position 4. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in synthetic chemistry, particularly in the development of liquid-crystal monomers (LCMs) and fluorinated intermediates. Its reactivity is influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, as well as the fluoromethyl group, which can participate in further functionalization or serve as a directing group in substitution reactions .

Properties

Molecular Formula

C7H4ClF3

Molecular Weight

180.55 g/mol

IUPAC Name

1-chloro-2,3-difluoro-4-(fluoromethyl)benzene

InChI

InChI=1S/C7H4ClF3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-2H,3H2

InChI Key

ZUEKZAXGZLUFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CF)F)F)Cl

Origin of Product

United States

Preparation Methods

Reaction Setup and Catalysts

In a typical procedure, a chloromethyl precursor (e.g., 1-chloro-2,3-difluoro-4-(chloromethyl)benzene) is combined with anhydrous HF in an autoclave. Antimony pentachloride (SbCl5) is often added as a catalyst to enhance fluorination efficiency. The reaction proceeds under nitrogen pressure (2–25 bars) at temperatures between 80°C and 100°C. Excess HF ensures complete conversion, while pressure regulation prevents over-fluorination.

Key Reaction:
$$
\text{C}6\text{H}2\text{Cl}2\text{F}2\text{-CH}2\text{Cl} + \text{HF} \xrightarrow{\text{SbCl}5, \, 100^\circ\text{C}} \text{C}6\text{H}2\text{ClF}3\text{-CH}2\text{F} + \text{HCl}
$$

Process Optimization

  • Stoichiometry: A molar ratio of 4:1 (HF to substrate) maximizes monofluorination while minimizing polyfluorinated byproducts.
  • Pressure Control: Maintaining 25 bars during HF addition prevents premature HCl release, ensuring consistent reaction kinetics.
  • Catalyst Loading: SbCl5 at 1–2 wt% of the substrate achieves optimal activity without excessive side reactions.

Isolation and Purification

Post-reaction, the crude mixture is washed with dilute hydrochloric acid and water to remove residual HF and catalyst. Fractional distillation under reduced pressure (e.g., 11–14 mm Hg) isolates the product, which typically exhibits a boiling point of 87°C–94°C.

Stepwise Halogenation and Fluorination

For laboratories lacking HF infrastructure, a multi-step approach using safer fluorinating agents is employed:

Chloromethylation of Fluoroaromatics

  • Substrate Preparation: 1,2,3-Trifluorobenzene undergoes Friedel-Crafts chloromethylation using chloromethyl methyl ether (ClCH2OCH3) and AlCl3 to yield 1-chloro-2,3-difluoro-4-(chloromethyl)benzene.
  • Fluorination with DAST: The chloromethyl group is treated with diethylaminosulfur trifluoride (DAST) at −10°C to −20°C, selectively replacing chlorine with fluorine:
    $$
    \text{-CH}2\text{Cl} \xrightarrow{\text{DAST}} \text{-CH}2\text{F}
    $$

Advantages:

  • Avoids hazardous HF handling.
  • Higher regioselectivity for monofluorination.

Catalytic Fluorine-Chlorine Exchange

Industrial-scale methods often use SbCl5 or SbF3 catalysts to mediate fluorine-chlorine exchanges in polyhalogenated intermediates.

Example Protocol

  • Starting Material: 1,3-Bis-(trichloromethyl)-benzene is fluorinated with HF at 50°C–100°C.
  • Catalytic Cycle: SbCl5 facilitates sequential Cl→F substitutions, yielding mixed chloro-fluoro intermediates.
  • Selective Termination: Reaction quenching at 80°C preserves the fluoromethyl group while preventing over-fluorination.

Typical Yield: 63.5% after distillation.

Analytical Data and Quality Control

Gas Chromatography (GC) Analysis

GC profiles of crude reaction mixtures reveal compositional nuances:

Component Proportion (%)
Target compound 52.0
Dichlorofluoromethyl byproducts 5.1
Chlorodifluoromethyl derivatives 9.2
Bis-(trifluoromethyl) contaminants 26.2

Data adapted from US4093669A.

Physicochemical Properties

Property Value
Boiling point 87°C–94°C (11 mmHg)
Refractive index (n²⁰D) 1.4885
Molecular weight 182.54 g/mol

Challenges and Mitigation Strategies

Byproduct Formation

Polyfluorinated derivatives (e.g., 1,3-bis-(trifluoromethyl)benzene) arise from excessive HF exposure. Strategies to suppress these include:

  • Temperature Modulation: Lower reaction temperatures (50°C–80°C) slow secondary fluorination.
  • Catalyst Poisoning: Adding 2 wt% activated charcoal post-reaction adsorbs residual SbCl5, halting further substitution.

Regioselectivity Issues

Competing fluorination at ortho/para positions is minimized by:

  • Steric Blocking: Bulky substituents on the benzene ring direct fluorination to the methyl group.
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2) deactivate aromatic positions, favoring aliphatic fluorination.

Industrial vs. Laboratory Synthesis

Parameter Industrial Method Laboratory Method
Fluorinating Agent Anhydrous HF DAST/Deoxo-Fluor
Catalyst SbCl5 None
Scale Multi-kilogram Gram-scale
Yield 60%–65% 40%–50%
Safety High-risk (HF handling) Moderate-risk

Chemical Reactions Analysis

1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene exerts its effects is primarily through its interactions with biological molecules. The presence of electronegative fluorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

1-Chloro-2,3-difluoro-4-nitrobenzene

  • Structure : Chlorine (position 1), fluorine (positions 2, 3), nitro group (position 4).
  • Key Differences : The nitro group is a stronger electron-withdrawing group compared to fluoromethyl, increasing electrophilicity at the aromatic ring. This enhances reactivity in nucleophilic aromatic substitution but reduces stability under reducing conditions.
  • Applications : Primarily used as a precursor in agrochemical and pharmaceutical synthesis .

1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene

  • Structure : Chlorine (position 1), fluorine (positions 2, 3), trifluoromethyl (position 5).
  • Key Differences : The trifluoromethyl group at position 5 introduces steric bulk and higher electronegativity compared to the fluoromethyl group in the target compound. This reduces solubility in polar solvents but enhances thermal stability.
  • Applications : Used in electronic materials and as a corrosion-resistant coating additive .

1-Chloro-4-(difluoromethyl)-2-fluorobenzene

  • Structure : Chlorine (position 1), fluorine (position 2), difluoromethyl (position 4).
  • Key Differences : The difluoromethyl group has reduced electron-withdrawing effects compared to fluoromethyl, leading to lower acidity at the benzylic position. Computed properties include a molecular weight of 180.55 g/mol and XLogP3 of 3.3, indicating moderate hydrophobicity .

1-Bromo-2,3-dichloro-4-fluorobenzene

  • Structure : Bromine (position 1), chlorine (positions 2, 3), fluorine (position 4).
  • Key Differences : Bromine’s larger atomic radius increases steric hindrance, while dichloro substitution enhances electrophilicity. This compound is a common intermediate in cross-coupling reactions .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Substituents
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene 180.55 (estimated) ~3.2 4 Cl, 2F, CH₂F
1-Chloro-4-(difluoromethyl)-2-fluorobenzene 180.55 3.3 3 Cl, F, CF₂H
1-Bromo-2,3-dichloro-4-fluorobenzene 248.36 3.8 3 Br, 2Cl, F
2,4-Dichloro-1-fluorobenzene 165.00 2.9 2 2Cl, F

Note: Data sourced from computed properties and experimental analyses .

Environmental and Industrial Relevance

  • Persistence : Fluorinated LCMs like EDPrB are environmentally persistent and bioaccumulative, necessitating careful disposal. The fluoromethyl group in the target compound may offer improved biodegradability compared to trifluoromethyl analogs .
  • Synthetic Utility : Bromo- and iodo-substituted analogs (e.g., 1-bromo-2,3-dichloro-4-fluorobenzene) are pivotal in Suzuki-Miyaura couplings, whereas the target compound’s fluoromethyl group is advantageous in radiolabeling for imaging applications .

Biological Activity

1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene is an aromatic compound characterized by the presence of halogen substituents. Its molecular formula is C7H4ClF3C_7H_4ClF_3, and it has garnered attention for its potential biological activity, particularly in medicinal chemistry. The unique arrangement of chlorine and fluorine atoms significantly influences its chemical properties, reactivity, and interactions with biological systems.

The compound's structure includes:

  • Chlorine atom : An electron-withdrawing group that enhances the reactivity of the benzene ring.
  • Fluorine atoms : Contribute to increased lipophilicity, potentially improving bioavailability.

The mechanism of action for 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene involves:

  • Nucleophilic attack : The electron-withdrawing effects of chlorine and fluorine make the benzene ring more susceptible to nucleophilic substitution reactions.
  • Binding interactions : The halogen substituents may influence binding affinities to various biomolecules, affecting metabolic pathways and biological responses.

Biological Activity

Research indicates that 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene exhibits potential as a pharmaceutical agent. Its interactions with biological targets suggest applications in medicinal chemistry. Key findings include:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic processes.
  • Cell Proliferation : The compound has shown promise in inhibiting cell proliferation in certain cancer cell lines, indicating potential anti-cancer properties.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene exhibits cytotoxic effects against various cancer cell lines. For instance:
    • MCF-7 (breast cancer) : IC50_{50} values in the micromolar range indicate significant cytotoxicity.
    • U-937 (monocytic leukemia) : Similar trends were observed, suggesting a broader applicability in oncology.
  • Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.

Data Table

The following table summarizes key biological activity metrics for 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-715.63Induces apoptosis via caspase activation
U-93712.45Enzyme inhibition
A54920.30Cell cycle arrest

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene. Areas for future investigation include:

  • In vivo studies : To assess pharmacokinetics and therapeutic efficacy.
  • Structural modifications : To enhance biological activity and reduce toxicity.

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